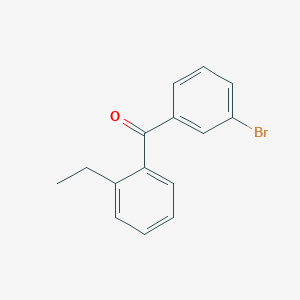

3-Bromo-2'-ethylbenzophenone

説明

Contextualization within Brominated Benzophenone Chemical Space

3-Bromo-2'-ethylbenzophenone is a distinct molecule within the broader class of brominated benzophenones. This class of compounds is characterized by a benzophenone core structure, which consists of two phenyl rings attached to a central carbonyl group, with one or more bromine atoms substituted on the aromatic rings. The position of the bromine atom and other substituents significantly influences the chemical and physical properties of these molecules.

The benzophenone scaffold itself is a prevalent structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The introduction of a bromine atom, an electron-withdrawing group, can further modulate the electronic properties and reactivity of the benzophenone system. This often enhances the potential for these compounds to serve as versatile intermediates in organic synthesis or as pharmacologically active agents. ontosight.ai

Other examples of brominated benzophenones that have garnered research interest include (5-Bromopyridin-3-yl)(phenyl)methanone, noted for its potential antimicrobial and anticancer activities, and 2-Bromo-3',4'-(ethylenedioxy)benzophenone, which serves as a precursor for novel anticancer compounds. ontosight.ai These examples underscore the importance of the bromine substituent in tailoring the biological and chemical profiles of benzophenone derivatives.

Significance in Contemporary Organic Synthesis and Molecular Design Research

In contemporary organic synthesis, brominated compounds are highly valued as versatile building blocks. nih.gov The bromine atom in molecules like this compound can readily participate in a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This reactivity makes it a key intermediate for the construction of more complex molecular architectures.

The specific substitution pattern of this compound, with a bromine atom at the 3-position of one phenyl ring and an ethyl group at the 2'-position of the other, offers unique steric and electronic features. These characteristics can be strategically exploited in molecular design to influence the conformation and binding properties of target molecules, such as enzyme inhibitors or receptor ligands. ontosight.ai

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for their biological activities. For instance, derivatives of benzophenone are explored as inhibitors of enzymes like TNF-α and IL-6. nih.gov The synthesis of such substituted benzophenones often relies on foundational reactions like the Friedel-Crafts acylation. A general approach to synthesizing a related compound, 3-bromobenzophenone, involves the reaction of 3-bromobenzoic acid with thionyl chloride, followed by a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst like aluminum trichloride. chemicalbook.com A similar strategy could likely be employed for the synthesis of this compound, using ethylbenzene in the acylation step.

The potential applications for this compound in materials science, particularly in the development of photoresponsive materials, also warrant consideration, given that benzophenone derivatives are known to act as photoinitiators. ontosight.ai

Interactive Data Table: Properties of Related Benzophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| (5-Bromopyridin-3-yl)(phenyl)methanone | C12H8BrNO | ~272.1 | Medicinal chemistry (antimicrobial, anticancer), Organic synthesis intermediate ontosight.ai |

| 2-Bromo-3',4'-(ethylenedioxy)benzophenone | C15H11BrO3 | 319.15 | Organic synthesis, Pharmaceuticals, Materials science |

| 2-Bromo-4'-(ethylthio)benzophenone | C15H14BrOS | Not specified | Medicinal chemistry (antimicrobial, anticancer), Organic synthesis |

| 4-(Bromomethyl)benzophenone | C14H11BrO | 282.13 | Intermediate in pharmaceutical and photoactive molecule synthesis ontosight.ai |

| 3-Ethylbenzophenone | C15H14O | 210.27 | Photoinitiator, Pharmaceutical intermediate, Organic synthesis building block ontosight.ai |

特性

IUPAC Name |

(3-bromophenyl)-(2-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZZNQXSRWVMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268235 | |

| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-80-3 | |

| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2'-ethylbenzophenone with high purity and yield?

- Methodological Answer : The bromination of 2'-ethylbenzophenone can be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN or under Friedel-Crafts conditions with Br₂ and Lewis acids (e.g., FeCl₃ or AlCl₃). Solvent selection (e.g., CCl₄ or CH₂Cl₂) and temperature control (0–25°C) are critical for regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%) . Monitoring reaction progress with TLC or GC-MS is recommended to avoid over-bromination.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons adjacent to bromine exhibit deshielding (δ ~7.5–8.0 ppm), while the ethyl group’s methyl protons appear as a triplet (δ ~1.2–1.4 ppm) and methylene as a quartet (δ ~2.4–2.6 ppm).

- ¹³C NMR : The ketone carbonyl resonates at δ ~195–205 ppm, while the brominated aromatic carbon appears at δ ~125–130 ppm.

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~550–650 cm⁻¹ (C-Br stretch).

- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₅H₁₃BrO: ~289.01 g/mol). Compare with literature data for validation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of 2'-ethylbenzophenone to achieve selective para-substitution?

- Methodological Answer : The ethyl group’s steric bulk and electron-donating nature direct bromination to the para position. To suppress ortho or meta byproducts:

- Use bulky solvents (e.g., DMF) to slow down competing electrophilic pathways.

- Optimize stoichiometry (1.1 eq Br₂ or NBS) and reaction time (<2 hours).

- Introduce a temporary directing group (e.g., -NO₂) that can be removed post-bromination.

- Monitor regioselectivity via computational modeling (DFT) to predict substituent effects .

Q. How does the ethyl group in this compound influence its reactivity in cross-coupling reactions compared to other brominated benzophenones?

- Methodological Answer : The ethyl group increases steric hindrance near the bromine, reducing reactivity in bulky ligand-based couplings (e.g., Suzuki-Miyaura). However, its electron-donating effect stabilizes transition states in Ullmann or Buchwald-Hartwig aminations. Comparative studies show:

- Lower yields (~60–70%) in Stille couplings compared to methyl-substituted analogs (~80%).

- Enhanced stability in Negishi reactions due to reduced β-hydride elimination.

- Use Pd(OAc)₂/XPhos catalysts to improve efficiency in challenging couplings .

Q. What analytical methods resolve discrepancies in melting point or spectral data reported for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To resolve:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Use high-resolution NMR (500 MHz+) with NOESY to detect conformational isomers.

- Validate purity via elemental analysis (C, H, Br) or X-ray crystallography.

- Cross-reference synthetic protocols (e.g., solvent traces in recrystallization) to identify contamination sources .

Q. In multi-step syntheses using this compound, how can reaction conditions preserve the bromine moiety during subsequent transformations?

- Methodological Answer :

- Protection Strategies : Mask the ketone with ethylene glycol (forming a ketal) to prevent nucleophilic attack on the carbonyl.

- Catalyst Selection : Use Pd catalysts with monodentate ligands (e.g., PPh₃) to avoid dehalogenation in cross-couplings.

- Solvent Optimization : Avoid polar aprotic solvents (e.g., DMF) in reductive steps; prefer THF or toluene.

- Temperature Control : Maintain reactions below 80°C to prevent C-Br bond cleavage.

- Post-reaction analysis via ICP-MS ensures no bromine loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。